molecular formula C21H21NO4S2 B2520887 Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 899970-86-6

Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B2520887
CAS No.: 899970-86-6
M. Wt: 415.52
InChI Key: SXKDVYGQMDGQMS-UHFFFAOYSA-N
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Description

Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions This particular compound features a sulfamoyl group attached to a dimethylphenyl ring, which is further connected to a thiophene ring substituted with a phenyl group and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene derivative in the presence of a palladium catalyst.

    Sulfamoylation: The sulfamoyl group is introduced by reacting the dimethylphenylamine with chlorosulfonic acid, followed by neutralization with a base.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene or phenyl derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

The compound’s potential biological activity is of significant interest. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors due to its sulfamoyl group, which is known to interact with biological molecules.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to the electronic properties of the thiophene ring.

Mechanism of Action

The mechanism by which Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate exerts its effects depends on its application. In biological systems, the sulfamoyl group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The thiophene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate
  • Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-ethylthiophene-2-carboxylate
  • Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Uniqueness

Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate stands out due to the specific combination of substituents on the thiophene ring, which can significantly influence its chemical reactivity and biological activity. The presence of both a phenyl and a sulfamoyl group provides unique opportunities for interaction with biological targets and for further chemical modifications.

This detailed overview highlights the complexity and potential of this compound in various fields of research and industry

Properties

IUPAC Name

ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S2/c1-4-26-21(23)19-20(18(13-27-19)16-8-6-5-7-9-16)28(24,25)22-17-11-10-14(2)15(3)12-17/h5-13,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKDVYGQMDGQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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